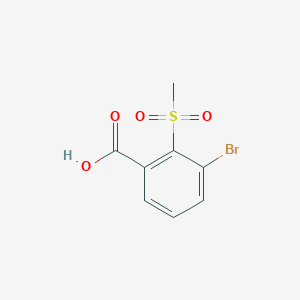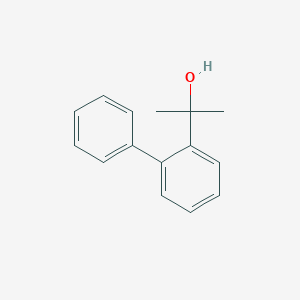
2-(Biphenyl-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylphenyl)propan-2-ol, also known as 2-phenyl-2-propanol, is a chemical compound that belongs to the alcohol group. It is a derivative of cumene and is characterized by its white to pale-yellow, odorless solid form. This compound is practically insoluble in water but soluble in ethanol and benzene .
Vorbereitungsmethoden
2-(2-Phenylphenyl)propan-2-ol can be synthesized through the Grignard reaction. This involves the reaction between phenylmagnesium bromide and acetone. The reaction typically takes place in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water . The industrial production methods for this compound are similar, involving large-scale Grignard reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2-Phenylphenyl)propan-2-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids depending on the oxidizing agent used.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reactant in various chemical reactions.
Biology: It serves as a biomarker for cumene exposure and metabolism.
Medicine: This compound is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: It is utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2-Phenylphenyl)propan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to act as a solvent, reactant, or intermediate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-(2-Phenylphenyl)propan-2-ol can be compared with other similar compounds such as:
1-Phenylethanol: Similar in structure but with a different position of the hydroxyl group.
Phenylmethanol: Lacks the additional methyl groups present in 2-(2-Phenylphenyl)propan-2-ol.
2-Phenyl-2-butanol: Contains an additional ethyl group compared to 2-(2-Phenylphenyl)propan-2-ol. The uniqueness of 2-(2-Phenylphenyl)propan-2-ol lies in its specific structure, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
4635-81-8 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-(2-phenylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H16O/c1-15(2,16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
InChI-Schlüssel |
KHCFMICYKFJTND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)

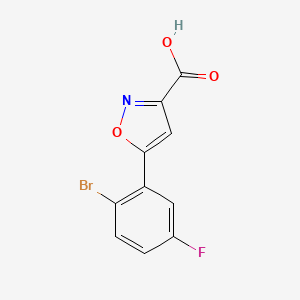
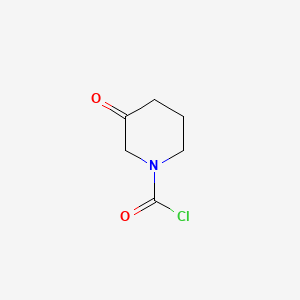
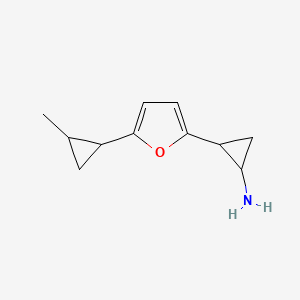
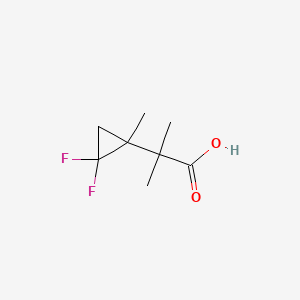

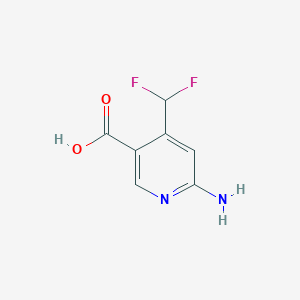
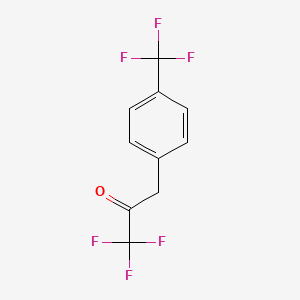

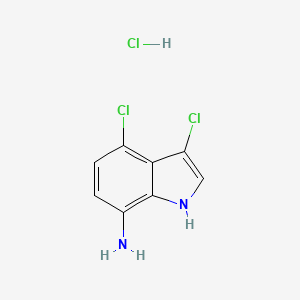
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
